molecular formula C14H21NO3 B5250922 pentyl N-(2-hydroxy-2-phenylethyl)carbamate

pentyl N-(2-hydroxy-2-phenylethyl)carbamate

Cat. No.: B5250922
M. Wt: 251.32 g/mol
InChI Key: OEMRHUNAGJLTGR-UHFFFAOYSA-N
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Description

Pentyl N-(2-hydroxy-2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a pentyl group, a hydroxy-phenylethyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-(2-hydroxy-2-phenylethyl)carbamate can be achieved through several methods. One common approach involves the reaction of pentyl alcohol with 2-hydroxy-2-phenylethyl isocyanate. The reaction typically occurs under mild conditions and may require a catalyst to enhance the reaction rate. Another method involves the use of carbamoyl chlorides, where pentyl alcohol reacts with 2-hydroxy-2-phenylethyl carbamoyl chloride in the presence of a base to form the desired carbamate .

Industrial Production Methods

Industrial production of carbamates often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes may also incorporate purification steps such as distillation or recrystallization to ensure high-quality products .

Chemical Reactions Analysis

Types of Reactions

Pentyl N-(2-hydroxy-2-phenylethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentyl N-(2-hydroxy-2-phenylethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of pentyl N-(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can undergo hydrolysis to release active intermediates that interact with biological pathways. These interactions can modulate various physiological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(2-hydroxy-2-phenylethyl)carbamate
  • Methyl N-(2-hydroxy-2-phenylethyl)carbamate
  • Butyl N-(2-hydroxy-2-phenylethyl)carbamate

Uniqueness

Pentyl N-(2-hydroxy-2-phenylethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The pentyl group provides hydrophobic characteristics, while the hydroxy-phenylethyl group offers potential for hydrogen bonding and aromatic interactions. These features make it a versatile compound for various applications .

Properties

IUPAC Name

pentyl N-(2-hydroxy-2-phenylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-2-3-7-10-18-14(17)15-11-13(16)12-8-5-4-6-9-12/h4-6,8-9,13,16H,2-3,7,10-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMRHUNAGJLTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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